molecular formula C23H27N3OS B14259564 N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide CAS No. 365430-66-6

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide

Cat. No.: B14259564
CAS No.: 365430-66-6
M. Wt: 393.5 g/mol
InChI Key: WDSYJEBNXUHHAC-UHFFFAOYSA-N
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Description

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a hexanamide group This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halopyridine under palladium catalysis . The final step involves the formation of the hexanamide group through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, which can enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation or nitration can be achieved using reagents like N-bromosuccinimide (NBS) or nitric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: N-bromosuccinimide (NBS), nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide stands out due to its unique combination of a thiazole ring, a pyridine ring, and a hexanamide group. This combination imparts distinct chemical properties and biological activities, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

365430-66-6

Molecular Formula

C23H27N3OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]hexanamide

InChI

InChI=1S/C23H27N3OS/c1-4-6-7-11-20(27)25-19-15-18(12-13-24-19)23-22(26-21(5-2)28-23)17-10-8-9-16(3)14-17/h8-10,12-15H,4-7,11H2,1-3H3,(H,24,25,27)

InChI Key

WDSYJEBNXUHHAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)CC)C3=CC=CC(=C3)C

Origin of Product

United States

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